molecular formula C7H13N3 B046657 1,3,4,6,7,8-Hexahydro-2H-pyrimido[1,2-a]pyrimidine CAS No. 5807-14-7

1,3,4,6,7,8-Hexahydro-2H-pyrimido[1,2-a]pyrimidine

Cat. No. B046657
CAS RN: 5807-14-7
M. Wt: 139.2 g/mol
InChI Key: FVKFHMNJTHKMRX-UHFFFAOYSA-N
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Description

Pyrimidine derivatives, including structures similar to 1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidine, are essential in various chemical and biological studies due to their wide range of applications and properties.

Synthesis Analysis

  • The synthesis of pyrimidine derivatives can be achieved through multiple steps involving cyclization, condensation, and functionalization reactions. For example, pyrido[1,2-a]pyrimidine derivatives have been synthesized via condensation of different arylidenes with 2-aminopyridine and hydroxylamine hydrochloride, showcasing the versatility in pyrimidine chemistry (Merja et al., 2004).

Molecular Structure Analysis

  • Molecular structures of pyrimidine derivatives are characterized using various spectroscopic techniques, such as NMR, HRMS, and X-ray crystallography, to elucidate their complex structures. For instance, studies on isostructural pyrimidine compounds revealed their planar structures and hydrogen-bonded sheets, highlighting the significance of molecular geometry in understanding their chemical behavior (Trilleras et al., 2009).

Scientific Research Applications

1. Use as a Polymer-Bound Base in Chemical Synthesis

  • Application Summary : This compound has been used as a reusable basic catalyst for regioselective acylations . It has also been used as a base for the deprotonation of phenols and as a scavenger of excess phenil in the synthesis of aryl ethers from phenols .
  • Methods of Application : The compound is bound to a polymer and used in solution phase peptide synthesis . The extent of labeling is 2.6 mmol/g loading and the particle size is 200-400 mesh .
  • Results or Outcomes : The use of this compound as a catalyst and scavenger can improve the efficiency and selectivity of chemical reactions .

2. Use in the Synthesis of Pyrimido[1,2-a]benzimidazoles

  • Application Summary : Pyrimido[1,2-a]benzimidazoles are a class of compounds that have shown promise in pharmacological use . While not directly about “1,3,4,6,7,8-Hexahydro-2H-pyrimido[1,2-a]pyrimidine”, this research could potentially involve similar compounds or synthesis methods.
  • Methods of Application : The specific methods of synthesis and application would depend on the specific derivative of pyrimido[1,2-a]benzimidazole being studied .
  • Results or Outcomes : The review presents data on the synthesis as well as studies of biological activity of new derivatives of pyrimido[1,2-a]benzimidazoles .

3. Use in the Synthesis of Pyrimido[4,5-d]pyrimidines

  • Application Summary : Pyrimido[4,5-d]pyrimidines are used in medicinal chemistry for various purposes, including as cancer cell growth inhibitors, antioxidants, agents to reduce dihydrofolic acid to tetrahydrofolic acid, antidiabetics, angiogenesis inhibitors, and resistance modification agents . Again, while not directly about “1,3,4,6,7,8-Hexahydro-2H-pyrimido[1,2-a]pyrimidine”, this research could potentially involve similar compounds or synthesis methods.
  • Methods of Application : The specific methods of synthesis and application would depend on the specific derivative of pyrimido[4,5-d]pyrimidine being studied .
  • Results or Outcomes : The specific results or outcomes would depend on the specific derivative of pyrimido[4,5-d]pyrimidine being studied .

4. Use as a Reusable Basic Catalyst

  • Application Summary : This compound has been used as a reusable basic catalyst for regioselective acylations . It has also been used in the addition of dialkyl phosphites to a variety of carbonyl compounds, as well as serving as a catalyst in the nitroaldol (Henry) reaction .
  • Methods of Application : The compound is bound to a polymer and used in solution phase peptide synthesis . The extent of labeling is 2.6 mmol/g loading and the particle size is 200-400 mesh .
  • Results or Outcomes : The use of this compound as a catalyst can improve the efficiency and selectivity of chemical reactions .

5. Use in the Synthesis of Pyrimido[4,5-d]pyrimidines

  • Application Summary : Pyrimido[4,5-d]pyrimidines are used in medicinal chemistry for various purposes, including as cancer cell growth inhibitors, antioxidants, agents to reduce dihydrofolic acid to tetrahydrofolic acid, antidiabetics, angiogenesis inhibitors, and resistance modification agents .
  • Methods of Application : The specific methods of synthesis and application would depend on the specific derivative of pyrimido[4,5-d]pyrimidine being studied .
  • Results or Outcomes : The specific results or outcomes would depend on the specific derivative of pyrimido[4,5-d]pyrimidine being studied .

properties

IUPAC Name

3,4,6,7,8,9-hexahydro-2H-pyrimido[1,2-a]pyrimidine
Source PubChem
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InChI

InChI=1S/C7H13N3/c1-3-8-7-9-4-2-6-10(7)5-1/h1-6H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKFHMNJTHKMRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=NCCCN2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H13N3
Source PubChem
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DSSTOX Substance ID

DTXSID10206793
Record name 1,3,4,6,7,8-Hexahydro-2H-pyrimido(1,2-a)pyrimidine
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Molecular Weight

139.20 g/mol
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Physical Description

Liquid, Light yellow crystalline solid; [Sigma-Aldrich MSDS]
Record name 2H-Pyrimido[1,2-a]pyrimidine, 1,3,4,6,7,8-hexahydro-
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Record name 1,3,4,6,7,8-Hexahydro-2H-pyrimido(1,2-a) pyrimidine
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Product Name

1,3,4,6,7,8-Hexahydro-2H-pyrimido[1,2-a]pyrimidine

CAS RN

5807-14-7
Record name 1,5,7-Triazabicyclo[4.4.0]dec-5-ene
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Record name 1,3,4,6,7,8-Hexahydro-2H-pyrimido(1,2-a)pyrimidine
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Record name 2H-Pyrimido[1,2-a]pyrimidine, 1,3,4,6,7,8-hexahydro-
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Record name 1,3,4,6,7,8-Hexahydro-2H-pyrimido(1,2-a)pyrimidine
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Synthesis routes and methods

Procedure details

In still another specific exemplary embodiment, as shown in Scheme 3 and Example 2 below, a guanidine carbonate salt (1) is dissolved in water and reacted with hydrochloric acid, followed by addition of dipropylene triamine (2). The resulting solution is warmed to reflux and stirred for 4-6 hours to yield the chloride salt of 1,5,7-triazabicyclo[4.4.0]dec-5-ene (4) in water, as shown below:
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,4,6,7,8-Hexahydro-2H-pyrimido[1,2-a]pyrimidine
Reactant of Route 2
1,3,4,6,7,8-Hexahydro-2H-pyrimido[1,2-a]pyrimidine
Reactant of Route 3
1,3,4,6,7,8-Hexahydro-2H-pyrimido[1,2-a]pyrimidine
Reactant of Route 4
1,3,4,6,7,8-Hexahydro-2H-pyrimido[1,2-a]pyrimidine
Reactant of Route 5
1,3,4,6,7,8-Hexahydro-2H-pyrimido[1,2-a]pyrimidine
Reactant of Route 6
1,3,4,6,7,8-Hexahydro-2H-pyrimido[1,2-a]pyrimidine

Citations

For This Compound
401
Citations
O Ciobanu, A Fuchs, M Reinmuth, A Lebkücher… - 2010 - Wiley Online Library
Herein we report on the synthesis and chemical properties of some binuclear and oligonuclear compounds of boron‐ and magnesium‐containing bridging guanidinate ligands. These …
Number of citations: 35 onlinelibrary.wiley.com
MP Coles, MS Khalaf, RM Claramunt… - Journal of Physical …, 2010 - Wiley Online Library
In this paper, we report an example of intermolecular solid‐state proton transfer in the bicyclic guanidine, hppH. A combination of X‐ray crystallography, CPMAS NMR ( 13 C and 15 N) …
Number of citations: 11 onlinelibrary.wiley.com
U Wild, P Roquette, E Kaifer, J Mautz, O Hübner… - 2008 - Wiley Online Library
The reaction between the guanidine derivative hppH (hppH = 1,3,4,6,7,8‐hexahydro‐2H‐pyrimido[1,2‐a]pyrimidine) and K 2 PtCl 4 in H 2 O affords the salt [hppH 2 ] 2 [PtCl 4 ], which …
O Ciobanu, F Allouti, P Roquette, S Leingang… - 2008 - Wiley Online Library
Herein thermal and catalytic dehydrogenation of the guanidine–borane adducts H 3 B·hppH (hppH = 1,3,4,6,7,8‐hexahydro‐2H‐pyrimido[1,2‐a]pyrimidine) and H 3 B·N(H)C(NMe 2 ) 2 …
FA Cotton, CA Murillo, PV Poplaukhin… - … Section E: Structure …, 2008 - scripts.iucr.org
The title complex, [Nb(C7H12N3)4]PF6, features chelating hpp anions (hpp is 1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidine) that define a distorted dodecahedral coordination …
Number of citations: 1 scripts.iucr.org
M Monier, D Abdel-Latif, A El-Mekabaty… - Mini-Reviews in …, 2020 - ingentaconnect.com
The present review has highlighted the chemistry of pyrimido[1,2-a]pyrimidine compounds as one of the most important classes of heterocyclic systems. The main sections include: (1) …
Number of citations: 18 www.ingentaconnect.com
WJ Evans, E Montalvo, DJ Dixon, JW Ziller… - Inorganic …, 2008 - ACS Publications
Reaction of the lanthanide metallocene allyl complexes, (C 5 Me 5 ) 2 Ln(η 3 -CH 2 CHCH 2 )(THF) (Ln = Ce, Sm, Y) with 1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidine, Hhpp, …
Number of citations: 17 pubs.acs.org
FA Cotton, DJ Timmons - Polyhedron, 1998 - Elsevier
The reactions of Lihpp with vanadium(II) chloride, chromium(II) chloride and tetrakis(trifluoroacetato)dimolybdenum produce the dinuclear tetrabridged compounds V 2 (hpp) 4 , 1, Cr 2 (…
Number of citations: 98 www.sciencedirect.com
JL Bear, Y Li, B Han, KM Kadish - Inorganic chemistry, 1996 - ACS Publications
The synthesis and characterization of the first paramagnetic diruthenium(III) complex containing two unpaired electrons is described. The investigated compound, represented as Ru 2 (…
Number of citations: 97 pubs.acs.org
M Schulz, H Görls, M Westerhausen - Acta Crystallographica Section …, 2011 - scripts.iucr.org
The title compound, C7H14N3+·C25H40N3O4Si2−·CH3CN, was obtained by the reaction of 2-nitro-1,3-di(pyridin-2-yl)-1,3-di(tert-butyldimethylsilyloxy)propane with 1,3,4,6,7,8-…
Number of citations: 7 scripts.iucr.org

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